

Unveiling the Orthorhombic Architecture of Hydrazine Sulfate: A Crystallographic Guide

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Compound of Interest

Compound Name: Hydrazine sulfate

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This technical guide offers a comprehensive analysis of the crystal structure of **hydrazine sulfate** ($\text{N}_2\text{H}_6\text{SO}_4$), a compound of interest for researchers, scientists, and professionals in drug development. This document provides a detailed overview of its crystallographic parameters, experimental protocols for its structural determination, and a visual representation of the analytical workflow.

Introduction

Hydrazine sulfate, a salt formed from the neutralization of hydrazine with sulfuric acid, presents as a white, crystalline solid.^{[1][2]} Its stability compared to pure hydrazine makes it a more suitable compound for various laboratory and industrial applications.^{[2][3]} Understanding its precise three-dimensional atomic arrangement is crucial for predicting its chemical behavior, physical properties, and potential interactions in biological systems. This guide delves into the crystallographic data obtained through neutron diffraction, offering a foundational understanding of its solid-state structure.

Crystal Structure Data

The crystal structure of **hydrazine sulfate** has been determined to be orthorhombic.^{[4][5][6]} The key crystallographic data, refined through neutron diffraction, are summarized in the tables below. These parameters define the unit cell and the arrangement of atoms within it.

Crystal System	Space Group
Orthorhombic	P2 ₁ 2 ₁ 2 ₁ [4]

Table 1: Crystal System and Space Group of **Hydrazine Sulfate**.

Lattice Parameters	Value (Å)
a	8.232(5)[4]
b	9.145(5)[4]
c	5.535(2)[4]
Unit Cell Volume (Å ³)	416.5
Molecules per Unit Cell (Z)	4[4]

Table 2: Unit Cell Dimensions and Volume of **Hydrazine Sulfate**.

Experimental Protocol: Neutron Diffraction Analysis

The determination of the crystal and molecular structure of **hydrazine sulfate** was achieved through single-crystal neutron diffraction. This technique is particularly advantageous for locating hydrogen atoms, which is essential for understanding the complex hydrogen-bonding networks in hydrazinium salts.[4][7]

3.1. Crystal Preparation and Data Collection:

- **Crystal Growth:** Single crystals of **hydrazine sulfate** suitable for neutron diffraction were grown.
- **Diffractometer Setup:** A four-circle diffractometer was utilized for data collection.
- **Neutron Wavelength:** A neutron wavelength of 0.981 Å was employed for the diffraction experiment.[4]
- **Data Collection:** The intensities of a comprehensive set of reflections were measured. The collected data were then corrected for absorption and Lorentz effects. A total of 899 unique

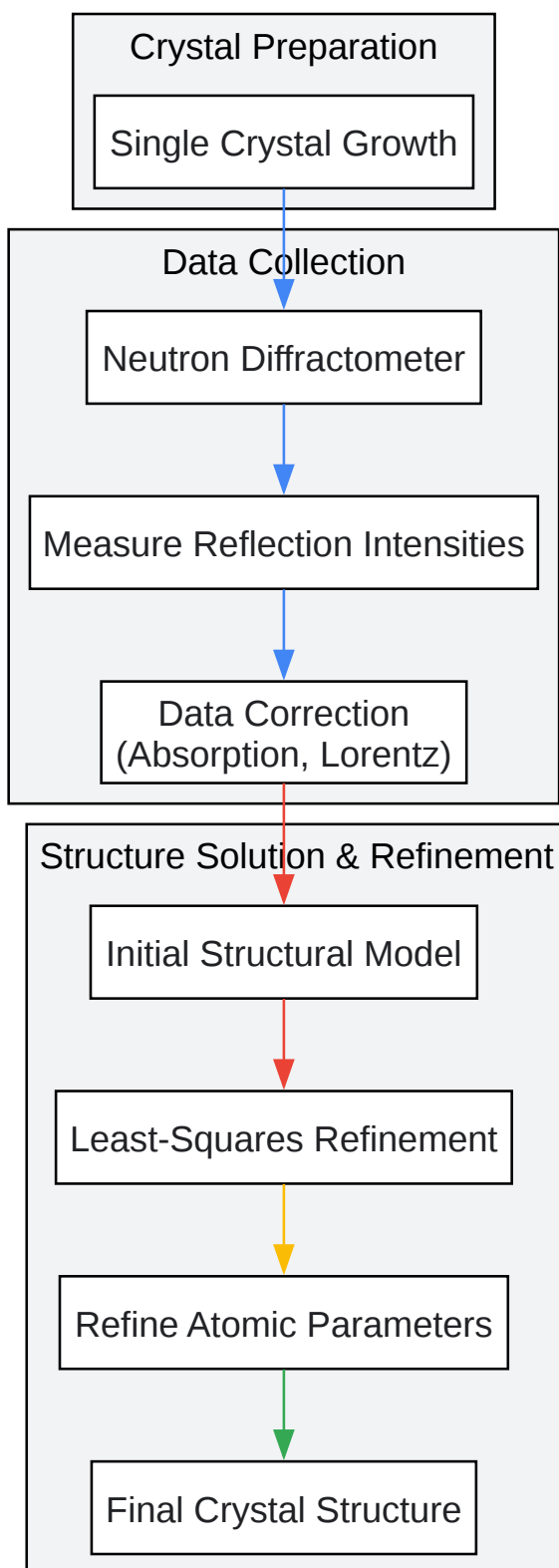
reflections were used in the subsequent structural refinement.^[4]

3.2. Structure Refinement:

- Initial Model: The initial atomic positions were based on previous X-ray diffraction studies.
- Least-Squares Refinement: The structural model was refined using the least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors.
- Parameter Refinement: Positional and anisotropic thermal parameters for all atoms were refined.
- Final Structure Validation: The final refined structure was validated by comparing it with existing neutron and X-ray structure determinations, showing identical molecular geometries.^[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure of **hydrazine sulfate** using neutron diffraction.



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Caption: Workflow for **Hydrazine Sulfate** Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **hydrazine sulfate**, determined through neutron diffraction. The quantitative data presented in the tables, along with the outlined experimental protocol and workflow visualization, offer a comprehensive resource for researchers and scientists. The orthorhombic crystal system and the specific lattice parameters provide a fundamental basis for further computational modeling, understanding of its solid-state properties, and its potential applications in various scientific fields.

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- To cite this document: BenchChem. [Unveiling the Orthorhombic Architecture of Hydrazine Sulfate: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799358#hydrazine-sulfate-crystal-structure-analysis]

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